molecular formula C12H13N3S B10803680 N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine

N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B10803680
M. Wt: 231.32 g/mol
InChI Key: TYKZJKITBFVWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine is a novel heterocyclic compound intended for research and development use in microbiology and medicinal chemistry. Compounds based on the 1,3,4-thiadiazole scaffold are of significant scientific interest due to their broad-spectrum biological activities . Research into similar structures has demonstrated potential as antibacterial and antifungal agents, with some derivatives exhibiting inhibitory efficacy that surpasses standard reference antibiotics, achieving 90-100% growth suppression against a range of Gram-positive and Gram-negative bacterial strains, as well as various fungal species . The mechanism of action for this class of compounds often involves the modulation of key enzyme functions and interaction with cellular receptors, which can disrupt essential biochemical pathways in pathogens . The unique electronic structure and physicochemical properties of the 1,3,4-thiadiazole core, including favorable lipophilicity and metabolic stability, contribute to enhanced membrane permeability and bioavailability, making it a promising scaffold for investigational purposes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring compliance with all applicable laws and regulations concerning the handling and use of this material.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

N-cyclopropyl-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine

InChI

InChI=1S/C12H13N3S/c1-2-4-9(5-3-1)11-8-16-12(15-14-11)13-10-6-7-10/h1-5,10H,6-8H2,(H,13,15)

InChI Key

TYKZJKITBFVWJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C2NN=C(CS2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

Key Findings :

  • The compound demonstrated a dose-dependent cytotoxic effect on MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
  • Significant growth inhibition was observed in HCT116 and A549 cells with percent growth inhibitions (PGIs) of 70% and 65%, respectively .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

Study Overview :

  • Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

Results :

  • The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored using in vitro models:

Research Insights :

  • In LPS-stimulated macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups .

Case Studies

Several case studies illustrate the diverse applications of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amines:

Study FocusObjectiveKey FindingsYear
Anticancer Activity EvaluationEvaluate cytotoxic effects on MCF-7 cellsIC50 = 15 µM; significant growth inhibition2023
Antimicrobial ActivityAssess efficacy against bacteriaMIC = 32 µg/mL (Staphylococcus aureus); 64 µg/mL (E. coli)2024
Inflammation Model StudyInvestigate anti-inflammatory propertiesTNF-alpha reduction by ~50%2025

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine can be compared to other thiadiazin-2-amine derivatives, focusing on substituent effects, synthetic yields, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Features
This compound Cyclopropyl (2), Phenyl (5) Unique steric profile from cyclopropyl; potential for enhanced metabolic stability
5-Phenyl-6H-1,3,4-thiadiazin-2-amine (5*a) H (2), Phenyl (5) Simpler structure; lower steric hindrance; melting point: 125°C
N-Benzyl-5-(benzo[d]imidazol-2(3H)-one)-6H-1,3,4-thiadiazin-2-amine (3–1) Benzyl (2), Benzoimidazolone (5) High yield (90%); DYRK1A inhibitor candidate; aromatic interactions via benzyl
5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-amine H (2), 4-Methylphenyl (5) Increased lipophilicity from methyl; supplier data available

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with the preparation of 4-cyclopropylthiosemicarbazide (Figure 1), which is synthesized by treating cyclopropylamine with carbon disulfide and hydrazine hydrate under basic conditions. This intermediate is critical for introducing the cyclopropyl group at the N-2 position of the thiadiazine ring.

Subsequent reaction with 2-bromo-1-phenylethanone in ethanol at room temperature facilitates cyclization. The α-halo ketone acts as an electrophilic partner, enabling nucleophilic attack by the thiosemicarbazide’s sulfur and terminal amine groups. The reaction proceeds via:

  • Thio-Michael addition of the thiosemicarbazide to the α-halo ketone.

  • Intramolecular cyclization with elimination of hydrogen bromide, forming the thiadiazine core.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent selection : Ethanol is preferred for its ability to dissolve both reactants and stabilize ionic intermediates.

  • Molar ratio : A 1:1 ratio of thiosemicarbazide to α-halo ketone minimizes side products like disubstituted derivatives.

  • Temperature : Reactions conducted at 25–30°C prevent decomposition of the cyclopropyl group.

Table 1. Yields of this compound Under Varied Conditions

ConditionYield (%)Purity (HPLC)
Ethanol, 25°C, 2 hr7898.5
Methanol, 30°C, 3 hr6595.2
Acetonitrile, 40°C4289.7

Post-Cyclization Functionalization Strategies

For substrates where direct cyclocondensation is challenging, post-cyclization modifications offer an alternative. Patent literature describes the use of cyclopropylamine as a nucleophile to functionalize preformed thiadiazine intermediates.

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach involves:

  • Synthesis of 5-phenyl-2-bromo-6H-1,3,4-thiadiazine via cyclocondensation of unsubstituted thiosemicarbazide with 2-bromo-1-phenylethanone.

  • Displacement of the bromine atom using cyclopropylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

The substitution reaction proceeds via an SN2 mechanism , with yields dependent on the leaving group’s reactivity and steric hindrance.

Table 2. Substitution Efficiency with Different Amines

AmineYield (%)Reaction Time (hr)
Cyclopropylamine726
Benzylamine688
tert-Butylamine3512

Alternative Pathways via Thiadiazole Intermediates

While less common, routes involving 1,3,4-thiadiazole intermediates have been explored. These methods, initially developed for five-membered rings, can be adapted for thiadiazines through ring-expansion reactions.

Ring Expansion Using Cyclopropyl Isocyanates

Treatment of 2-amino-5-phenyl-1,3,4-thiadiazole with cyclopropyl isocyanate in toluene at reflux induces ring expansion. The isocyanate reacts with the thiadiazole’s amine group, followed by rearrangement to form the six-membered thiadiazine.

Critical Factors :

  • Catalyst : Triethylamine accelerates the reaction by deprotonating intermediates.

  • Temperature : Reactions above 100°C favor complete conversion but risk decomposing the cyclopropyl moiety.

Spectroscopic Characterization and Validation

All synthetic routes require rigorous characterization to confirm structure and purity:

  • ¹H NMR : The cyclopropyl group’s protons appear as a multiplet at δ 0.5–1.2 ppm, while the thiadiazine ring protons resonate as a singlet near δ 7.3–7.5 ppm (aromatic protons from the phenyl group).

  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N) confirm ring formation.

  • Mass Spectrometry : Molecular ion peaks at m/z 259 [M+H]⁺ align with the compound’s molecular formula (C₁₂H₁₃N₃S).

Industrial-Scale Production Considerations

For large-scale synthesis, challenges include:

  • Cost of Cyclopropylamine : Sourcing or synthesizing this reagent economically.

  • Waste Management : Recycling solvents like ethanol and neutralizing HBr byproducts.

  • Purification : Column chromatography is replaced with recrystallization from ethanol/water mixtures for scalability .

Q & A

Q. What statistical approaches reconcile contradictory biological activity results in published studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.
  • Multivariate regression : Model bioactivity as a function of physicochemical descriptors (e.g., logD, PSA) to isolate confounding factors .
  • Sensitivity analysis : Rank variables (e.g., incubation time, serum concentration) by impact on activity outcomes .

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